Methyl 2-(bromomethyl)-6-methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(bromomethyl)-6-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-4-3-5-8(6-11)9(7)10(12)13-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNSKBMNXZVXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CBr)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Bromomethyl 6 Methylbenzoate
Established Synthetic Routes and Mechanistic Considerations
The principal and most established route to Methyl 2-(bromomethyl)-6-methylbenzoate involves the benzylic bromination of Methyl 2,6-dimethylbenzoate (B1233830). This approach leverages the enhanced reactivity of the hydrogen atoms on the methyl groups attached to the benzene (B151609) ring. libretexts.org
Benzylic C-H bonds are weaker than typical sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org This inherent reactivity makes benzylic positions prime targets for radical halogenation reactions.
The most common method for achieving benzylic bromination is through a free-radical chain reaction, often initiated by light or a radical initiator. masterorganicchemistry.comyoutube.com N-Bromosuccinimide (NBS) is a widely used reagent for this purpose as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which is crucial for selectivity. libretexts.orgmasterorganicchemistry.com
The mechanism of benzylic bromination using NBS proceeds through the following key steps: numberanalytics.comvedantu.com
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV light to generate radicals. lookchem.com These radicals then react with a trace amount of HBr to produce a bromine radical (Br•). vedantu.com
Propagation:
A bromine radical abstracts a benzylic hydrogen atom from Methyl 2,6-dimethylbenzoate, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). masterorganicchemistry.comyoutube.com
The newly formed benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to yield the desired product, this compound, and another bromine radical. masterorganicchemistry.commasterorganicchemistry.com This bromine radical can then continue the chain reaction.
Termination: The chain reaction is terminated by the combination of any two radicals. numberanalytics.com
An alternative to NBS is the use of bromine in the presence of light, which also proceeds via a radical mechanism. prepchem.com However, controlling the concentration of bromine is more challenging with this method, potentially leading to undesired side reactions.
Table 1: Common Reagents for Radical Bromination
| Reagent | Initiator | Typical Solvent |
| N-Bromosuccinimide (NBS) | AIBN, Benzoyl Peroxide, Light | Carbon tetrachloride, (Trifluoromethyl)benzene |
| Bromine (Br₂) | Light | Carbon tetrachloride |
Benzylic Bromination Protocols of Methyl 2,6-Dimethylbenzoate Precursors
Optimization of Reaction Conditions and Selectivity
Achieving high selectivity for the monobrominated product, this compound, over the dibrominated and unreacted starting material is a key challenge. Several factors influence the outcome of the reaction:
Solvent: Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice for these reactions. lookchem.com However, due to its toxicity, alternative solvents like (trifluoromethyl)benzene have been explored and found to be effective. lookchem.com The choice of solvent can also influence the reaction's selectivity; for instance, using acetonitrile (B52724) with NBS can favor aromatic ring bromination over benzylic bromination. mdma.ch
Initiator: The choice and concentration of the radical initiator can affect the reaction rate and efficiency. lookchem.com Common initiators include AIBN and benzoyl peroxide. lookchem.com Photochemical initiation using a light source is also a common practice. prepchem.comgoogle.com
Temperature: The reaction is typically carried out at the reflux temperature of the solvent to ensure a steady rate of radical initiation and propagation.
Stoichiometry: Careful control of the stoichiometry of the brominating agent is crucial to maximize the yield of the monobrominated product and minimize the formation of the dibrominated byproduct, Methyl 2,6-bis(bromomethyl)benzoate.
A specific procedure involves dissolving Methyl 2,6-dimethylbenzoate in cyclohexane, followed by the addition of sodium bromate (B103136) and hydrobromic acid in the presence of light. google.com Another detailed method describes the reaction of methyl o-toluate with NBS and benzoyl peroxide in carbon tetrachloride under reflux. chemicalbook.com
Table 2: Example of Reaction Conditions for Benzylic Bromination
| Precursor | Brominating Agent | Initiator | Solvent | Product |
| Methyl 2,6-dimethylbenzoate | Sodium bromate/HBr | Light | Cyclohexane | This compound |
| Methyl o-toluate | N-Bromosuccinimide | Benzoyl Peroxide | Carbon Tetrachloride | Methyl 2-(bromomethyl)benzoate |
Derivatization from Related Halogenated Benzoate (B1203000) Esters
While direct bromination of the dimethyl precursor is the most common route, this compound can also be conceptually synthesized from other halogenated benzoate esters.
The Finkelstein reaction, a classic example of a halogen exchange reaction, provides a pathway to convert alkyl chlorides or iodides to alkyl bromides. thieme-connect.de In principle, if a corresponding chloro- or iodo-methyl derivative of the benzoate ester were available, it could be converted to the desired bromomethyl compound by treatment with a bromide salt, such as sodium bromide, in a suitable solvent like acetone (B3395972). The success of this reaction is driven by the differential solubility of the resulting sodium halide salt. societechimiquedefrance.fr While direct application to this specific compound is not widely reported, the principle remains a viable synthetic strategy in organic chemistry. organic-chemistry.org
Recent advancements in catalysis have introduced new methods for halogenation reactions. Lewis acids, for example, have been shown to catalyze benzylic bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov Zirconium(IV) chloride, in particular, has demonstrated high catalytic activity for this transformation. nih.gov Furthermore, Brønsted acids in the presence of nitromethane (B149229) have been utilized for the regioselective halogenation of alkyl aromatics. researchgate.net While these catalytic methods have been applied to various aromatic compounds, their specific application to the synthesis of this compound would require further investigation to optimize for yield and selectivity. The use of catalysts can offer milder reaction conditions and potentially higher selectivity compared to traditional radical methods. google.comresearchgate.net
Development of Novel and Green Synthetic Protocols
Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient methodologies. This focus has led to innovations in reagent selection, solvent use, and the application of modern technologies like flow chemistry for the synthesis of this compound.
Traditional synthesis routes for similar compounds, such as Methyl 2-bromomethylbenzoate, often rely on radical bromination using reagents like N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide (BPO), or elemental bromine with photo-irradiation. chemicalbook.comprepchem.com These reactions are typically conducted in halogenated solvents like carbon tetrachloride, which is now heavily restricted due to its environmental toxicity. chemicalbook.comprepchem.com
A more innovative and sustainable approach involves the selective bromination of the precursor, 2,6-dimethylbenzoic acid, using a combination of sodium bromate and hydrobromic acid in the presence of light. google.com This method avoids the use of more hazardous elemental bromine or expensive NBS. google.comguidechem.com The process is highly selective, yielding the desired mono-brominated product with high purity. google.com
In line with green chemistry principles, the replacement of hazardous solvents is a critical goal. While specific studies on this compound are limited, general research has identified greener alternatives to solvents like N,N-Dimethylformamide (DMF). One such alternative is Cyrene™, a bio-based solvent that can be used in various chemical reactions. researchgate.net The adoption of such solvents could significantly improve the environmental profile of the synthesis process.
A comparison of traditional versus a more sustainable synthetic approach is detailed in the table below.
| Parameter | Traditional Method (Analogous Compound) | Novel Method (Precursor) |
|---|---|---|
| Starting Material | Methyl o-toluate | 2,6-dimethylbenzoic acid |
| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Sodium Bromate (NaBrO₃) / Hydrobromic Acid (HBr) |
| Solvent | Carbon Tetrachloride (CCl₄) | Methylene Chloride / Water |
| Initiator/Promoter | Benzoyl Peroxide (BPO) or UV Light | Light (200-750 nm) |
| Sustainability Notes | Uses hazardous/restricted solvent; NBS can be costly. | Avoids elemental bromine; product crystallizes from mixture, simplifying work-up. google.com |
While specific literature on the continuous flow synthesis of this compound is not widely available, the principles of flow chemistry are highly applicable to its production. Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers significant advantages over traditional batch processing, especially for potentially hazardous or highly exothermic reactions. europa.eu
The bromination of benzylic positions can be highly exothermic, and flow reactors provide a large surface-area-to-volume ratio that allows for rapid and efficient heat dissipation. europa.eu This superior temperature control can minimize the formation of by-products, leading to higher yields and purity. aidic.it Furthermore, flow chemistry enhances safety by minimizing the volume of hazardous reagents present at any given time and allowing for well-controlled mixing and reaction conditions. europa.eu The application of microchannel reactors, a key component of flow chemistry, has been shown to reduce waste, save energy, and improve the conversion rate of raw materials in other chemical syntheses. aidic.it
Currently, there is a lack of published research detailing chemoenzymatic or biocatalytic methods for the synthesis of this compound. Such approaches use enzymes or whole-cell biocatalysts to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. While biocatalysis is a rapidly growing field in green chemistry, its application to specific halogenation reactions of this nature remains an area for future research and development.
Process Optimization and Scalability Studies in Preparation
Moving a synthetic process from the laboratory to an industrial scale requires rigorous optimization to ensure high yield, purity, and cost-effectiveness.
The yield and purity of this compound are highly dependent on the chosen synthetic route and reaction conditions. The traditional photobromination of a similar starting material, 2-methyl toluate, in carbon tetrachloride resulted in a 61% yield after crystallization. prepchem.com
The novel process for the precursor acid using sodium bromate and hydrobromic acid demonstrates a significant advantage in purity control. google.com This method yields the 2-(bromomethyl)-6-methyl-benzoic acid with high purity, notably free from the 2,6-bis(bromomethyl)benzoic acid byproduct. google.com A key feature of this process is that the desired product crystallizes directly from the reaction mixture, which simplifies isolation and purification, often a critical step for achieving high purity on a large scale. google.com Subsequent standard esterification would then yield the final product.
The table below summarizes yield and purity data from different synthetic methodologies for related compounds.
| Method | Starting Material | Key Reagents | Yield | Purity Control Feature |
|---|---|---|---|---|
| Photobromination prepchem.com | 2-methyl toluate | Bromine, CCl₄, UV light | 61% | Purification by crystallization from ether/hexane. prepchem.com |
| Radical Bromination chemicalbook.com | Methyl o-toluate | NBS, BPO, CCl₄ | Quantitative (crude) | Filtration to remove insoluble material. chemicalbook.com |
| Selective Bromination (Precursor Acid) google.com | 2,6-dimethylbenzoic acid | NaBrO₃, HBr, light | High | Product crystallizes directly from the reaction mixture, minimizing dibrominated impurities. google.com |
Scaling up the synthesis of intermediates like this compound presents several challenges, primarily related to reaction safety, heat management, and product isolation.
Heat Management: Bromination reactions are often exothermic. In scaling up a related synthesis of methyl 2-bromo-6-chlorobenzoate, vigilant temperature control was paramount, with initiation of an exothermic side-reaction occurring at -70 °C. researchgate.net In a pilot plant setting, managing the reaction heat required specialized cooling, including the injection of liquid nitrogen, to maintain the desired temperature. researchgate.net
Process Safety and Isolation: The method utilizing sodium bromate and hydrobromic acid offers a significant advantage for industrial scale-up. google.com The direct crystallization of the product from the reaction medium simplifies the work-up process, avoiding complex extractions and reducing solvent use. google.com This easy isolation by filtration is a highly desirable feature for large-scale manufacturing. google.com
Continuous Manufacturing: As discussed in section 2.2.2, transitioning from batch to a continuous flow process is a key consideration for modern industrial production. Flow chemistry can mitigate many of the safety and heat transfer issues associated with large batch reactors, making it an attractive option for the industrial synthesis of this compound. europa.eu
Reactivity and Mechanistic Investigations of Methyl 2 Bromomethyl 6 Methylbenzoate
Nucleophilic Substitution Reactions at the Bromomethyl Group
The carbon-bromine bond in the bromomethyl group of methyl 2-(bromomethyl)-6-methylbenzoate is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. These reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, or a combination of both, depending on the reaction conditions.
Kinetic Studies of SN1 and SN2 Pathways
The competition between SN1 and SN2 pathways in the nucleophilic substitution of benzylic halides is a well-studied phenomenon. While specific kinetic data for this compound is not extensively documented in the literature, the outcome of its reactions can be predicted based on established principles of physical organic chemistry.
The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For this compound, the presence of the ortho-methyl and methoxycarbonyl groups introduces steric hindrance around the reaction center, which would be expected to slow down the rate of an SN2 reaction compared to unsubstituted benzyl (B1604629) bromide.
The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an SN1 reaction is dependent only on the concentration of the substrate (Rate = k[Substrate]). This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and substrates that can form stable carbocations. The benzylic position of this compound can form a resonance-stabilized carbocation, thus favoring the SN1 pathway. rsc.org The ortho-substituents can also influence the stability of this carbocation.
Kinetic studies on closely related systems, such as the solvolysis of o-nitrobenzyl bromide, have shown that ortho-substituents can influence the reaction rate through both steric and electronic effects. nih.gov For instance, some Menschutkin reactions of activated benzyl bromides with pyridines in acetonitrile (B52724) have been shown to proceed through concurrent SN1 and SN2 pathways. researchgate.net
Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound
| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | The substrate is a primary benzylic halide. The benzylic position stabilizes a carbocation (favors SN1), but the primary nature and steric hindrance from ortho groups can disfavor both pathways to some extent. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, I⁻, RS⁻) | The choice of nucleophile will be a critical determinant of the reaction pathway. |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone (B3395972), DMF, DMSO) | The solvent can be chosen to selectively favor one pathway over the other. |
| Leaving Group | Good (e.g., I⁻ > Br⁻ > Cl⁻) | Good (e.g., I⁻ > Br⁻ > Cl⁻) | Bromide is a good leaving group, suitable for both SN1 and SN2 reactions. |
Influence of Nucleophile Structure and Solvent Effects on Reaction Outcomes
The nature of the nucleophile plays a crucial role in directing the reaction towards either an SN1 or SN2 mechanism. Strong, negatively charged nucleophiles, such as cyanide or thiolate, will tend to favor the SN2 pathway. In contrast, weak, neutral nucleophiles, such as water or alcohols, are more likely to participate in an SN1 reaction, often acting as the solvent as well in what is known as a solvolysis reaction.
Solvent polarity and proticity are also key factors. Polar protic solvents, like water and ethanol, can stabilize the carbocation intermediate of an SN1 reaction through hydrogen bonding, thereby accelerating this pathway. Conversely, polar aprotic solvents, such as acetone or dimethylformamide (DMF), are unable to donate hydrogen bonds but can solvate the cation of the nucleophilic salt, leaving the anion more "naked" and nucleophilic, thus favoring the SN2 pathway.
Stereochemical Aspects of Substitution Reactions
The stereochemical outcome of a nucleophilic substitution reaction is a direct consequence of its mechanism. The bromomethyl group in this compound is prochiral. If a reaction were to introduce a new chiral center, the stereochemistry would be revealing.
An SN2 reaction proceeds with a backside attack of the nucleophile, resulting in an inversion of the stereochemical configuration at the reaction center. If one were to start with a chiral analog of this compound, the SN2 product would have the opposite configuration.
An SN1 reaction , on the other hand, proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of both possible enantiomers. nih.gov Studies on the C–F activation of a chiral isotopomer of benzyl fluoride (B91410) have shown that with strong nucleophiles, a highly associative SN2-like pathway with almost complete inversion of configuration is observed. beilstein-journals.org
Intramolecular Cyclization and Annulation Reactions
The presence of both a reactive bromomethyl group and an ester functionality in close proximity within the same molecule allows for intramolecular reactions, leading to the formation of cyclic structures.
Formation of Lactones and Other Cyclic Ethers
One of the most significant intramolecular reactions of 2-(bromomethyl)benzoate derivatives is their cyclization to form lactones (cyclic esters). In the case of this compound, an intramolecular SN2 reaction can occur where the carbonyl oxygen of the ester group acts as the nucleophile, attacking the benzylic carbon and displacing the bromide ion. This results in the formation of a five-membered lactone, specifically 3-methyl-1(3H)-isobenzofuranone.
A patent for the preparation of 2-(bromomethyl)-6-methyl-benzoic acid describes its cyclization to the corresponding lactone upon treatment with a weak base like sodium bicarbonate. google.com The ester derivative, this compound, would be expected to undergo a similar intramolecular cyclization, potentially facilitated by heat or the presence of a non-nucleophilic base to neutralize the generated HBr.
Table 2: Intramolecular Cyclization to a Lactone
| Starting Material | Reagent/Condition | Product | Reaction Type |
| This compound | Heat or weak base | 3-Methyl-1(3H)-isobenzofuranone | Intramolecular Nucleophilic Substitution (SN2) |
Organometallic Reactions Utilizing the Bromine Moiety
The bromine atom in the bromomethyl group is the most reactive site for many organometallic transformations. This reactivity is central to its utility in synthesizing more complex molecules.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Cross-coupling reactions are powerful C-C bond-forming methods in organic synthesis. While specific studies on this compound are not extensively detailed in the provided results, the reactivity of similar benzylic bromides in these reactions is well-established.
Suzuki-Miyaura Coupling: This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. libretexts.orgmdpi.com Benzylic halides can participate in Suzuki-Miyaura couplings, though they are sometimes more challenging substrates than aryl halides. nih.gov The reaction mechanism involves oxidative addition of the benzylic bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. libretexts.org The choice of ligands, base, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.comnih.govnih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and prevent unwanted side reactions. nih.gov
Heck Reaction: The Heck reaction is a palladium-catalyzed reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgyoutube.com While typically applied to aryl and vinyl halides, benzylic halides can also undergo Heck-type reactions. The mechanism involves oxidative addition of the benzylic bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the product. youtube.comlibretexts.orgresearchgate.net The regioselectivity of the alkene insertion and the conditions for the β-hydride elimination are key factors in determining the final product structure. libretexts.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. beilstein-journals.orgorganic-chemistry.org Benzylic halides can also be used as coupling partners. The reaction proceeds through a catalytic cycle involving oxidative addition of the benzylic bromide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst) and reductive elimination. organic-chemistry.orgorganic-chemistry.org The presence of an amine base is essential for the reaction. organic-chemistry.orgresearchgate.net
A summary of representative conditions for these cross-coupling reactions with similar substrates is presented below.
| Reaction | Catalyst | Ligand | Base | Solvent | Typical Substrates |
| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂(dppf) | PPh₃, PCy₃·HBF₄ | K₂CO₃, Cs₂CO₃ | Toluene, Water | Arylboronic acids, Alkylboronic acids |
| Heck | Pd(OAc)₂ | PPh₃, P(p-tol)₃ | NaOAc, Et₃N | DMF, Water | Alkenes |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, Piperidine | THF, DMSO | Terminal alkynes |
Grignard and Organolithium Reagent Interactions
The bromine atom of this compound can react with magnesium to form a Grignard reagent or with lithium to form an organolithium reagent. These organometallic reagents are potent nucleophiles and strong bases. mnstate.eduyoutube.com
Grignard Reagent Formation and Reaction: The formation of a Grignard reagent, (2-(methoxycarbonyl)-6-methylbenzyl)magnesium bromide, occurs by reacting this compound with magnesium metal in an anhydrous ether solvent. mnstate.eduresearchgate.net This organometallic species is highly reactive. mnstate.edumsu.edu Due to the presence of the ester group within the same molecule, intramolecular reactions can occur. The nucleophilic carbanionic center of the Grignard reagent can attack the electrophilic carbonyl carbon of the ester. This would lead to a tertiary alcohol after an initial addition, elimination of methoxide, and a second addition of another Grignard molecule. udel.edu However, intermolecular reactions with other electrophiles can also be achieved under carefully controlled conditions. youtube.com
Organolithium Reagent Interactions: Reaction with lithium metal would produce the corresponding organolithium reagent, (2-(methoxycarbonyl)-6-methylbenzyl)lithium. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts due to the greater ionic character of the carbon-lithium bond. youtube.commsu.edu Similar to the Grignard reagent, the organolithium derivative would be highly reactive towards the internal ester group. Its utility as a nucleophile for other substrates would depend on controlling this intramolecular reactivity, for example, by using very low temperatures. msu.edu
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of new functional groups.
Regioselectivity and Directing Effects of Existing Substituents
The regiochemical outcome of electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the benzene ring: the methyl group, the methyl ester group, and the bromomethyl group.
Methyl Group (-CH₃): This is an activating, ortho-, para-directing group. wvu.edu It donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the arenium ion intermediate formed during substitution at the ortho and para positions.
Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group. The carbonyl group is strongly electron-withdrawing through resonance, destabilizing the arenium ion intermediates for ortho and para attack.
Bromomethyl Group (-CH₂Br): This group is weakly deactivating due to the inductive effect of the bromine atom. It is generally considered to be an ortho-, para-director.
Synthetic Utility of Aromatic Functionalization
Introducing new substituents onto the aromatic ring through electrophilic substitution significantly enhances the synthetic versatility of the molecule. For instance, nitration would introduce a nitro group, which can be subsequently reduced to an amine. youtube.comyoutube.comlibretexts.org This amine could then be used in a variety of further transformations, such as diazotization followed by substitution (Sandmeyer reaction) or coupling reactions. Halogenation would introduce another halide onto the ring, providing a handle for further cross-coupling reactions. wvu.edu Friedel-Crafts acylation or alkylation could introduce new carbon-based substituents, further building the molecular framework.
Radical Reactions and Electron Transfer Processes
The benzylic C-Br bond in this compound is susceptible to homolytic cleavage, making it a participant in radical reactions. This can be initiated by light or radical initiators. Once formed, the benzylic radical can participate in various reactions, such as radical additions to alkenes or radical-radical coupling reactions.
Electron transfer processes are also relevant. The reduction of the C-Br bond can occur at an electrode surface, leading to a carbanion intermediate via an electron transfer mechanism. This carbanion could then undergo further reactions, including intramolecular cyclization. Furthermore, single-electron transfer (SET) mechanisms can be involved in some transition metal-catalyzed reactions, providing an alternative pathway to the traditional oxidative addition/reductive elimination cycles. researchgate.netnih.gov
Photoinduced and Redox-Catalyzed Transformations
The reactivity of this compound is largely dictated by the benzylic bromide group, which is susceptible to both photoinduced and redox-catalyzed transformations, leading to the formation of radical or cationic intermediates.
Photoinduced Transformations:
The C-Br bond in benzylic bromides is known to be photolabile. Upon irradiation with ultraviolet (UV) light, or visible light in the presence of a suitable photosensitizer, homolytic cleavage of the C-Br bond can occur, generating a 2-(methoxycarbonyl)-6-methylbenzyl radical. This radical is a key intermediate that can undergo a variety of subsequent reactions.
For instance, in a process analogous to the visible-light-mediated synthesis of quinazolinones from benzyl bromides and 2-aminobenzamides, the photochemically generated 2-(methoxycarbonyl)-6-methylbenzyl radical could potentially react with various nucleophiles. nih.gov The reaction is initiated by visible light, which promotes the formation of the benzyl radical, followed by subsequent steps to yield the final product. nih.gov
Furthermore, the benzoate (B1203000) moiety itself can act as a photosensitizer. Studies on other benzoate-containing compounds have shown that the benzoyl group can facilitate energy transfer, promoting reactions at other sites within the molecule. researchgate.netcas.cn This suggests that under certain conditions, the methyl benzoate group of this compound could play a role in its own photo-reactivity.
Redox-Catalyzed Transformations:
Redox catalysis provides an alternative pathway to generate reactive intermediates from this compound under milder conditions than direct photolysis. Single-electron transfer (SET) processes are central to these transformations.
In a photoredox catalytic cycle, a photoexcited catalyst can reduce the benzylic bromide, leading to the formation of the 2-(methoxycarbonyl)-6-methylbenzyl radical and a bromide anion. This radical can then be oxidized in a subsequent step to form a benzylic cation, which can be trapped by nucleophiles. A study on the photoredox-catalyzed ring-opening addition of benzyl bromides with cyclic ethers illustrates this principle, where a benzyl bromide is converted to a carbocation that then reacts with the ether. rsc.org While this study did not include ortho-substituted benzoates, the fundamental mechanism is applicable.
Iron catalysis is another avenue for the transformation of related structures. For example, iron(II) bromide has been used to catalyze the oxidative coupling of benzylamines with ortho-substituted anilines. nih.gov Although the substrate is different, this demonstrates the potential for transition metals to mediate redox reactions involving benzylic positions.
The following table summarizes potential transformations based on analogous systems:
| Transformation Type | Catalyst/Conditions | Potential Intermediate(s) | Potential Product Type |
| Photoinduced Reaction | Visible Light, Photocatalyst | 2-(methoxycarbonyl)-6-methylbenzyl radical | Substituted products via radical addition |
| Redox-Catalyzed Reaction | Photoredox Catalyst (e.g., Ir(ppy)₃) | 2-(methoxycarbonyl)-6-methylbenzyl radical, benzylic cation | Products from nucleophilic attack on the cation |
| Redox-Catalyzed Coupling | Iron(II) Bromide | Radical or organometallic species | Coupled products |
Mechanistic Probes for Radical Intermediates
The propensity of this compound to form a benzylic radical makes it a potential tool for mechanistic investigations, particularly in probing for the presence of radical intermediates in chemical reactions.
When introduced into a reaction suspected of proceeding through a radical pathway, this compound can act as a radical trap or a source of a specific radical for competitive kinetic studies. The formation of products derived from the 2-(methoxycarbonyl)-6-methylbenzyl radical would provide evidence for the involvement of radical intermediates.
A common technique to confirm the presence of radicals is the use of radical scavengers. For example, in a reaction where this compound is used as a probe, the addition of a known radical scavenger like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) would be expected to trap the 2-(methoxycarbonyl)-6-methylbenzyl radical. beilstein-journals.org The detection of the corresponding TEMPO adduct would strongly support a radical mechanism.
Furthermore, the structure of this compound lends itself to intramolecular cyclization reactions upon radical formation. The 2-(methoxycarbonyl)-6-methylbenzyl radical could potentially undergo cyclization, and the detection of such cyclized products would be a clear indicator of a radical pathway. Studies on the radical cyclization of related 6-(bromomethyl)dimethylsilyl-1',2'-unsaturated uracil (B121893) nucleosides have shown that the mode of cyclization (e.g., 5-exo vs. 6-endo) can be influenced by substituents on the molecule. nih.gov
Advanced spectroscopic techniques can also be employed to directly observe the transient radical intermediates. Nanosecond transient absorption spectroscopy, for instance, allows for the detection and characterization of short-lived species like the 2-(methoxycarbonyl)-6-methylbenzyl radical generated after a laser pulse. researchgate.netedinst.com By monitoring the absorption changes over time, the kinetics of the radical's formation and decay can be determined, providing detailed mechanistic insights.
The following table outlines how this compound could be used as a mechanistic probe:
| Mechanistic Question | Experimental Approach | Expected Observation |
| Is the reaction radical in nature? | Introduction of the compound as a radical probe. | Formation of products derived from the 2-(methoxycarbonyl)-6-methylbenzyl radical. |
| Confirmation of radical intermediate | Addition of a radical scavenger (e.g., TEMPO). | Detection of the TEMPO adduct of the 2-(methoxycarbonyl)-6-methylbenzyl radical. |
| Study of radical kinetics | Nanosecond transient absorption spectroscopy. | Direct observation of the transient absorption spectrum of the radical intermediate. |
| Probing for intramolecular pathways | Analysis of reaction products for cyclized structures. | Identification of products resulting from intramolecular radical cyclization. |
Derivatization and Application As a Synthetic Building Block
Synthesis of Substituted Benzoic Acid and Ester Derivatives
The dual reactivity of the ester and bromomethyl groups on the Methyl 2-(bromomethyl)-6-methylbenzoate scaffold allows for a wide range of transformations, enabling the synthesis of various substituted benzoic acid and ester derivatives.
Transformation to Aldehydes, Alcohols, and Carboxylic Acids
The bromomethyl group is a key handle for functional group interconversion. Standard nucleophilic substitution and oxidation protocols can be applied to transform it into other valuable functionalities.
Alcohols: The benzylic bromide can be converted to the corresponding alcohol, methyl 2-(hydroxymethyl)-6-methylbenzoate. This is typically achieved through hydrolysis, often facilitated by a mild base. This alcohol is a crucial intermediate for further transformations. A related compound, 2-bromomethyl-6-methyl-benzoic acid, has been shown to undergo intramolecular cyclization upon treatment with sodium bicarbonate, forming a lactone, which highlights the reactivity of the alcohol formed in situ. google.com
Aldehydes: Oxidation of the intermediate alcohol, methyl 2-(hydroxymethyl)-6-methylbenzoate, provides access to the corresponding aldehyde, methyl 2-formyl-6-methylbenzoate. A variety of modern oxidation methods that are selective for primary alcohols can be employed. organic-chemistry.org Methods like the Swern or Pfitzner-Moffatt oxidation, which use dimethyl sulfoxide (B87167) (DMSO) as the oxidant, are well-suited for this transformation. organic-chemistry.org These reactions are generally high-yielding and prevent overoxidation to the carboxylic acid. organic-chemistry.org
Carboxylic Acids: The synthesis of the corresponding dicarboxylic acid monoester can be achieved by the oxidation of the aldehyde intermediate. Alternatively, more vigorous oxidation of the alcohol can yield the carboxylic acid directly. Ruthenium-catalyzed oxidation has been shown to convert alcohols to carboxylic acids effectively. researchgate.net
These transformations are summarized in the table below.
| Starting Functional Group | Reagent(s) | Product Functional Group |
|---|---|---|
| -CH₂Br (Bromomethyl) | H₂O, NaHCO₃ | -CH₂OH (Alcohol) |
| -CH₂OH (Alcohol) | DMSO, Oxalyl Chloride | -CHO (Aldehyde) |
Diverse Ester and Amide Functionalizations for Library Generation
The inherent structure of this compound is ideal for generating chemical libraries for screening purposes, such as in drug discovery. Both the ester and the bromomethyl moieties can be independently or sequentially functionalized.
Ester Functionalization: The methyl ester group can undergo transesterification with various alcohols under acidic or basic conditions to yield a library of different esters. More powerfully, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-(bromomethyl)-6-methylbenzoic acid, which can then be coupled with a diverse range of alcohols using standard coupling agents (e.g., DCC, EDC) to create an ester library.
Amide Functionalization: Similarly, the carboxylic acid can be reacted with a library of primary or secondary amines to generate a diverse set of amides. nih.gov Alternatively, direct aminolysis of the methyl ester with amines, sometimes at elevated temperatures or with catalysts, can produce the desired amides. researchgate.net The generation of amide libraries is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov
Benzylic Functionalization: The bromomethyl group serves as a reactive electrophile for nucleophilic substitution. Reaction with a library of nucleophiles (e.g., phenoxides, carboxylates, amines, thiols) allows for the introduction of a wide array of functional groups at the benzylic position, further expanding the diversity of the synthesized library. rsc.org For instance, a related compound, methyl 2-bromomethyl-3-nitrobenzoate, is used to alkylate amines to synthesize isoindolinone structures, a core component of some pharmaceuticals. google.com
Construction of Complex Carbocyclic Systems
The specific arrangement of substituents on this compound makes it a precursor for advanced ring-forming reactions to build intricate carbocyclic frameworks.
Cycloaddition Reactions and Annulation Strategies
A key strategy for building fused rings is through the generation of highly reactive, transient intermediates like ortho-xylylenes (also known as quinodimethanes). The 1,2-disubstitution pattern of this compound is a classic precursor for such species.
Ortho-Xylylene Formation and Diels-Alder Reaction: Treatment of this compound with a strong, non-nucleophilic base can induce elimination of HBr, while a reducing agent (like zinc dust) can effect reductive elimination from a related 1,2-bis(bromomethyl) precursor. The resulting intermediate is an ortho-xylylene. This species behaves as a conjugated diene and can be trapped in situ with a variety of dienophiles (e.g., maleic anhydride, N-phenylmaleimide, acrylates) via a [4+2] cycloaddition (Diels-Alder reaction). This powerful annulation strategy allows for the rapid construction of a new six-membered ring fused to the original benzene (B151609) ring, leading to substituted tetralin frameworks. While standard ortho-xylylenes react well with electron-rich olefins, palladium-polarized versions can be generated that react preferentially with electron-deficient olefins. nih.gov
Ring Expansion and Contraction Methodologies
While less common for this specific substrate, general principles of ring expansion and contraction can be considered as potential, albeit challenging, synthetic pathways. etsu.edu
Ring Expansion: Methodologies exist for expanding aromatic rings. For example, the Buchner ring expansion uses a carbene or carbenoid (often generated from a diazo compound) to react with an aromatic ring, forming a bicyclic intermediate that rearranges to a seven-membered cycloheptatriene (B165957) ring. wikipedia.org Applying this to the title compound would be synthetically complex but represents a theoretical possibility for creating larger ring systems. Tandem catalysis systems have also been reported to effect the ring expansion of cycloalkanes. rsc.org
Ring Contraction: Ring contractions are typically driven by the formation of a more stable ring system or by specific rearrangement mechanisms like the Favorskii or Wolff rearrangements. chemistrysteps.com These reactions are not commonly applied to stable aromatic systems like the benzene ring in this compound. Such a transformation would require initial disruption of the aromaticity, for instance, by Birch reduction, before a contraction sequence could be initiated. wikipedia.orgchemistrysteps.com
Synthesis of Diverse Heterocyclic Frameworks
The electrophilic nature of the bromomethyl group, combined with the potential participation of the ortho-ester group, makes this compound an excellent starting material for synthesizing a variety of heterocyclic compounds. researchgate.net
This is particularly evident in the synthesis of fused nitrogen and oxygen heterocycles. A prominent application is the synthesis of isoindolinones. Reaction of this compound with a primary amine leads to N-alkylation, forming a secondary amine intermediate. This intermediate can then undergo intramolecular cyclization, where the amine nitrogen attacks the electrophilic carbonyl carbon of the ester group, displacing methanol (B129727) and forming the five-membered lactam (an isoindolinone) ring. This strategy is a cornerstone in the synthesis of various biologically active molecules. google.com
Similarly, reaction with other dinucleophiles can lead to different heterocyclic systems. For example:
Reaction with hydrazine (B178648) could lead to the formation of fused pyridazinone derivatives.
Intramolecular etherification via hydrolysis of the bromide to an alcohol, followed by cyclization, can yield phthalide (B148349) (isobenzofuranone) structures, as seen with the analogous carboxylic acid. google.com
This versatility makes this compound a key intermediate for building complex molecules containing diverse heterocyclic cores. nih.gov
Utility in the Synthesis of Advanced Intermediates for Broader Applications
Beyond direct heterocycle synthesis, this compound serves as an important intermediate for creating more complex molecules intended for a wide range of applications.
Polycyclic aromatic hydrocarbons (PAHs) are complex structures that often require versatile building blocks for their assembly. researchgate.netresearchgate.net this compound can be transformed into key precursors for PAH synthesis. A common strategy involves converting the bromomethyl group into a phosphonium (B103445) salt by reacting it with triphenylphosphine, similar to the process used for its nitro-substituted analog. orgsyn.org This phosphonium salt is a classic Wittig reagent precursor, which can react with aldehydes and ketones to form alkenes, thereby extending the carbon framework. Subsequent intramolecular or intermolecular cyclization reactions, such as photochemical electrocyclization, can then be used to form the fused aromatic rings characteristic of PAHs. nih.gov
The core structure of this compound is a recognized building block for producing intermediates used in developing medicinally and agriculturally relevant compounds. framochem.com A patent highlights that the corresponding acid, 2-(bromomethyl)-6-methyl-benzoic acid, is a useful intermediate for synthesizing products like antitumour agents and peroxisome proliferator-activated receptor (PPAR) ligands. google.com The patent describes a process for preparing the ethyl ester of this acid, which is directly analogous to the methyl ester. google.com This underscores its role as a key synthetic intermediate.
For example, the synthesis of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione, an intermediate for the drug Lenalidomide, involves reacting 3-amino-piperidine-2,6-dione with methyl 2-bromomethyl-3-nitro-benzoate, a structurally related intermediate. google.com Similarly, various benzothiazole (B30560) derivatives, known for their application as agrochemicals, are synthesized from precursors that could be accessed using the reactivity of the bromomethyl group. nih.gov
| Starting Material | Reagents | Product | Application of Core Structure |
|---|---|---|---|
| Ethyl 2,6-dimethylbenzoate (B1233830) | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl₄ | Ethyl 2-(bromomethyl)-6-methylbenzoate | Intermediate for medicinally active compounds (e.g., PPAR ligands) |
The bifunctional nature of this compound suggests its potential as a monomer in polymer science. The molecule possesses two distinct reactive sites: the methyl ester and the bromomethyl group. In principle, the ester functionality could participate in polycondensation reactions (e.g., with diols) to form polyesters.
Alternatively, the bromomethyl group could be used to create polymers with functional pendant groups. For instance, it could be converted into a polymerizable group, such as an acrylate (B77674) or styrenic moiety, to produce a monomer for addition polymerization. While direct polymerization studies involving this compound were not identified, related compounds like methyl 2-(bromomethyl)acrylate are used as chain-transfer agents to synthesize functionalized macromonomers for creating graft copolymers. cmu.edufishersci.ca This highlights the utility of the bromomethyl group in controlling polymer architecture. cmu.edu
Advanced Spectroscopic and Structural Analysis Methodologies in Research
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "Methyl 2-(bromomethyl)-6-methylbenzoate" in solution. Beyond simple one-dimensional spectra, advanced NMR techniques offer a more profound understanding of its complex structure and dynamics.
While a standard one-dimensional ¹H NMR spectrum can confirm the presence of the key functional groups in "this compound," multi-dimensional NMR techniques are crucial for unambiguously assigning all proton and carbon signals, especially in more complex derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map out the connectivity of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| Ar-H | 7.20 - 7.40 (m) | 128.0 - 132.0 | C=O, other Ar-C |
| -CH₂Br | ~4.8 (s) | ~32.0 | C1, C2, C=O |
| -COOCH₃ | ~3.9 (s) | ~52.0 | C=O |
| Ar-CH₃ | ~2.4 (s) | ~20.0 | C1, C2, C6 |
| C=O | - | ~168.0 | - |
| C1/C6 (Ar-C) | - | ~137.0 / ~138.0 | Ar-H, -CH₂Br, -CH₃ |
| C2 (Ar-C) | - | ~130.0 | Ar-H, -CH₂Br, -CH₃ |
| Note: Predicted values are based on analogous structures and may vary from experimental results. |
The two ortho substituents in "this compound" can lead to hindered rotation around the aryl-carbonyl and aryl-CH₂Br bonds. Dynamic NMR (DNMR) spectroscopy is the ideal technique to study these conformational dynamics. By recording NMR spectra at various temperatures, it is possible to observe changes in the appearance of the signals.
At high temperatures, where rotation is fast on the NMR timescale, the spectra would show sharp, averaged signals. As the temperature is lowered, rotation slows down. If the rotational barrier is high enough, the spectrum may broaden and then resolve into separate signals for each conformer at the coalescence temperature and below. From the coalescence temperature and the separation of the signals, the energy barrier (ΔG‡) for the rotational process can be calculated. Such studies provide critical information about the molecule's flexibility and the steric influence of the ortho groups. While specific DNMR studies on this compound are not widely published, related studies on sterically hindered biaryls and ortho-substituted toluenes demonstrate the power of this technique.
Isotopic labeling is a powerful method for tracing the fate of atoms through a chemical reaction, thereby elucidating reaction mechanisms. aiinmr.comnih.gov In studies involving "this compound," specific atoms can be replaced with their heavier isotopes (e.g., ¹³C or ²H) to act as markers.
For example, in a nucleophilic substitution reaction at the benzylic position, labeling the carbon of the bromomethyl group with ¹³C would allow for the unambiguous tracking of this carbon in the product using ¹³C NMR. Similarly, deuterium (B1214612) labeling of the methyl groups or the aromatic ring can help to determine kinetic isotope effects, providing insight into the rate-determining step of a reaction. While the application of isotopic labeling is a general strategy in organic chemistry, its use in specific mechanistic studies of this compound would be tailored to the reaction being investigated. researchgate.netresearchgate.net
X-ray Crystallography Studies of Co-crystals and Solid-State Derivatives
A single-crystal X-ray diffraction analysis of "this compound" would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would definitively establish the conformation of the ester and bromomethyl groups relative to the benzene (B151609) ring.
Based on crystal structures of related ortho-substituted benzoates, it is expected that the ester group would be twisted out of the plane of the benzene ring to minimize steric hindrance with the adjacent methyl and bromomethyl groups. The precise torsion angles would be a key piece of data. X-ray diffraction studies on other benzene derivatives show that the C-C bond lengths within the aromatic ring are typically around 1.39 Å, and the C-C-C bond angles are close to 120°. docbrown.info
Table 2: Expected Bond Parameters from X-ray Crystallography
| Parameter | Expected Value | Significance |
| C-C (aromatic) | ~1.39 Å | Confirms aromatic character |
| C-Br Bond Length | ~1.94 Å | Standard for benzylic bromides |
| C=O Bond Length | ~1.21 Å | Typical for an ester carbonyl |
| C-O Bond Length | ~1.34 Å (ester) | Standard for an ester linkage |
| Ar-C-C=O Torsion Angle | Non-zero | Indicates steric hindrance |
| Note: These are typical values and would be precisely determined by a crystal structure analysis. |
The way molecules of "this compound" pack in a crystal lattice is determined by a variety of intermolecular forces. X-ray crystallography reveals these interactions in detail. In the case of this compound, several types of interactions would be anticipated.
Weak C-H···O hydrogen bonds involving the methyl groups and the carbonyl oxygen are likely to be present, influencing the packing arrangement. Furthermore, due to the presence of the bromine atom, halogen bonding (Br···O or Br···Br interactions) could play a significant role in the crystal packing. Studies on other brominated organic compounds have shown that these interactions can be highly directional and influence the supramolecular architecture. rsc.org
The formation of co-crystals, where "this compound" is crystallized with another molecule (a coformer), is a powerful strategy to modulate its physical properties and study intermolecular interactions. mdpi.comresearchgate.netnih.gov For example, co-crystallization with a hydrogen bond donor could lead to strong hydrogen bonds with the ester carbonyl group. Analysis of the crystal structures of such co-crystals would provide valuable information on the preferred interaction motifs of the target molecule.
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering high sensitivity and specificity for molecular weight determination and structural elucidation.
High-Resolution Mass Spectrometry for Elemental Composition Validation
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of a synthesized compound. Unlike nominal mass instruments, HRMS analyzers (e.g., Time-of-Flight or Orbitrap) can measure mass-to-charge ratios (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula.
For this compound, the molecular formula is C₉H₉BrO₂. nih.gov The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion [M]⁺ and its fragments. The theoretical exact mass for the monoisotopic molecular ion containing ⁷⁹Br is 227.97859 Da. nih.gov An experimental HRMS measurement that matches this theoretical value within a narrow mass tolerance (typically <5 ppm) provides strong evidence for the correct elemental composition, distinguishing it from other potential isobaric compounds.
Table 1: HRMS Data for this compound
| Ion Formula | Isotope | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
|---|---|---|---|---|
| [C₉H₉⁷⁹BrO₂]⁺ | ⁷⁹Br | 227.97859 | 227.97841 | -0.8 |
This interactive table presents hypothetical HRMS data consistent with experimental expectations.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to probe the structure of ions. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is mass-selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of its most labile bonds. Likely fragmentation events include the loss of the bromine atom, the entire bromomethyl group, the methoxy (B1213986) radical from the ester, and carbon monoxide. Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. For example, studies on the fragmentation of protonated methyl benzoate (B1203000) show losses of methanol (B129727) and the generation of a benzoyl cation. nih.gov
Table 2: Proposed MS/MS Fragmentation of [C₉H₉BrO₂]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (for ⁷⁹Br) |
|---|---|---|---|
| 227.98 | [C₉H₉O₂]⁺ | Br• | 149.06 |
| 227.98 | [C₈H₆Br]⁺ | •COOCH₃ | 180.96 |
| 227.98 | [C₉H₈BrO]⁺ | •CH₃ | 212.97 |
This interactive table outlines a plausible fragmentation pathway for the target compound based on established chemical principles.
Vibrational Spectroscopy (IR and Raman) in Functional Group and Reaction Pathway Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, which are sensitive to the local chemical environment.
For this compound, key expected vibrational bands include:
C=O Stretch: A strong, characteristic band for the ester carbonyl group, typically appearing in the region of 1720-1740 cm⁻¹.
C-O Stretch: Bands associated with the ester C-O bonds.
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations above 2900 cm⁻¹.
C-Br Stretch: A band in the lower frequency region of the spectrum, typically 500-650 cm⁻¹.
The complementary nature of IR and Raman spectroscopy is advantageous; vibrations that are strong in IR are often weak in Raman, and vice-versa, providing a more complete vibrational profile of the molecule.
Correlative Studies with Computational Frequencies for Assignment Confirmation
The precise assignment of vibrational bands, especially in complex molecules, can be challenging. Computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful solution. nih.gov By calculating the theoretical vibrational frequencies of a proposed structure, a direct comparison can be made with the experimental IR and Raman spectra. mdpi.com
A common approach involves calculating the harmonic frequencies at a specific level of theory (e.g., B3LYP with a 6-311G basis set) and then applying a scaling factor to account for anharmonicity and other systematic errors. A strong correlation between the scaled theoretical frequencies and the observed experimental frequencies provides high confidence in the structural assignment. nih.gov
Table 3: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes
| Vibrational Mode | Experimental IR (Hypothetical) | Calculated (Scaled) | Assignment |
|---|---|---|---|
| Aromatic C-H Stretch | 3065 | 3070 | ν(C-H) |
| Aliphatic C-H Stretch | 2958 | 2960 | ν(C-H) of CH₃ |
| Carbonyl Stretch | 1725 | 1728 | ν(C=O) |
| Aromatic Ring Stretch | 1590 | 1595 | ν(C=C) |
| Methylene Scissor | 1440 | 1445 | δ(CH₂) |
| Ester C-O Stretch | 1250 | 1255 | ν(C-O) |
This interactive table illustrates how computational data can be used to support the assignment of experimental vibrational bands.
In-situ Spectroscopic Monitoring of Reaction Progress
Modern process analytical technology often employs in-situ spectroscopic monitoring to track a chemical reaction in real-time without the need for sampling. Techniques like attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy are particularly well-suited for this purpose. researchgate.net
In the synthesis of this compound, for example, from Methyl 2,6-dimethylbenzoate (B1233830), an in-situ probe could be inserted directly into the reaction vessel. The progress of the reaction could be monitored by observing:
The decrease in the intensity of a vibrational band unique to the starting material (e.g., a specific C-H bending mode of the methyl group that is being brominated).
The concurrent increase in the intensity of a band characteristic of the product, such as the C-Br stretching vibration.
This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions, and detection of any potential side reactions or intermediates, leading to improved yield and process safety.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods can elucidate ground-state properties and provide a basis for understanding chemical reactivity.
Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. A hypothetical DFT study on Methyl 2-(bromomethyl)-6-methylbenzoate at the B3LYP/6-311+G(d,p) level of theory would likely reveal key geometric and electronic parameters. The steric hindrance between the ortho-substituted bromomethyl and methyl groups, as well as the ester group, would lead to a non-planar arrangement of these substituents relative to the benzene (B151609) ring to minimize repulsion.
Interactive Table: Predicted Ground State Properties
| Property | Predicted Value | Unit |
|---|---|---|
| Total Energy | -3250.1234 | Hartrees |
| Dipole Moment | 2.5 | Debye |
| C=O Bond Length (ester) | 1.21 | Å |
| C-Br Bond Length | 1.95 | Å |
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring, while the LUMO would likely be centered on the antibonding σ* orbital of the C-Br bond in the bromomethyl group, making this site susceptible to nucleophilic attack.
The electrostatic potential (ESP) map would visually represent the charge distribution. Negative potential (red) would be concentrated around the electronegative oxygen atoms of the ester group, indicating their role as hydrogen bond acceptors or sites for electrophilic attack. A region of positive potential (blue) would be anticipated around the hydrogen atoms of the bromomethyl group and, to a lesser extent, the methyl group, with a significant positive character on the carbon atom bonded to the bromine, further highlighting its electrophilic nature.
Interactive Table: FMO Properties
| Parameter | Predicted Value | Unit |
|---|---|---|
| HOMO Energy | -6.8 | eV |
| LUMO Energy | -0.5 | eV |
Reaction Pathway Elucidation and Transition State Analysis
Theoretical calculations can map out the energetic landscape of a chemical reaction, identifying the most favorable pathways and the structures of transient intermediates and transition states.
A common reaction involving this compound is nucleophilic substitution at the benzylic carbon. A computational study of its reaction with a nucleophile, such as cyanide (CN⁻), would involve calculating the energy profile of the Sₙ2 reaction. This would entail locating the transition state structure and calculating the activation energy barrier. The profile would show the energy of the reactants, the transition state, and the products, providing a quantitative measure of the reaction's feasibility.
Interactive Table: Hypothetical Reaction Profile Data (Sₙ2 with CN⁻)
| Species | Relative Energy | Unit |
|---|---|---|
| Reactants | 0 | kcal/mol |
| Transition State | +15.7 | kcal/mol |
In more complex reactions, computational models can predict selectivity. For this compound, a key aspect of regioselectivity would be the competition between nucleophilic attack at the benzylic carbon versus potential reactions at the aromatic ring or the carbonyl carbon of the ester. The significantly lower energy of the LUMO on the C-Br σ* orbital would strongly suggest that reactions with most nucleophiles will occur preferentially at the bromomethyl group. Due to the prochiral nature of the benzylic carbon, reactions with chiral nucleophiles could exhibit stereoselectivity, which could be modeled by calculating the transition state energies for the formation of different stereoisomers.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. The presence of rotatable bonds in this compound allows for multiple conformations.
A conformational analysis would involve systematically rotating the bonds of the ester and bromomethyl groups to identify low-energy conformers. The steric clash between the bulky ortho substituents would likely result in a few preferred conformations where these groups are oriented away from each other. Molecular dynamics (MD) simulations could then be employed to study the dynamic behavior of these conformations over time at a given temperature, providing insights into the molecule's flexibility and the accessibility of different reactive conformations in solution. The simulations would likely show significant rotational freedom in the methyl group of the ester, while the rotation of the C-C bond connecting the bromomethyl group to the ring would be more restricted.
Exploration of Conformational Landscapes and Preferred Geometries
The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds and the steric and electronic interactions between its constituent functional groups. The orientation of the ester group relative to the benzene ring, and the spatial arrangement of the bromomethyl and methyl groups, are critical in determining the molecule's preferred geometries.
Computational studies on ortho-substituted benzoate (B1203000) esters indicate that the planarity of the ester group with the aromatic ring is often distorted to alleviate steric strain. In the case of this compound, the presence of two ortho substituents, the bromomethyl and methyl groups, flanking the ester functionality, introduces significant steric hindrance. This steric crowding likely forces the ester group to rotate out of the plane of the benzene ring. The dihedral angle, defined by the C(ortho)-C(ipso)-C(carbonyl)-O(ester) atoms, is expected to be non-zero in the lowest energy conformers.
Furthermore, rotation around the C(ring)-C(bromomethyl) bond will also contribute to the conformational complexity. The bulky bromine atom will tend to orient itself away from the adjacent methyl and ester groups to minimize van der Waals repulsions. Theoretical studies on bromomethyl-substituted aromatic compounds suggest that the C-Br bond will likely adopt a staggered conformation relative to the ortho substituents.
A systematic conformational search using computational methods such as molecular mechanics or density functional theory (DFT) would be necessary to fully map the potential energy surface. Such a search would likely reveal several local minima corresponding to different rotational isomers (rotamers). The global minimum energy structure would represent the most stable and thus most populated conformation of the molecule under isolated, gas-phase conditions. The relative energies of other low-lying conformers would determine their populations at a given temperature.
Table 1: Predicted Low-Energy Conformational Features of this compound
| Feature | Predicted Characteristic | Rationale |
| Ester Group Orientation | Non-planar with the aromatic ring | Alleviation of steric strain from ortho-substituents |
| Bromomethyl Group Orientation | Staggered conformation relative to ortho groups | Minimization of van der Waals repulsions |
| Key Dihedral Angles | C(ortho)-C(ipso)-C(carbonyl)-O(ester) ≠ 0° or 180° | Steric hindrance between ester and ortho groups |
| C(ring)-C(ring)-C(bromomethyl)-Br staggered | Avoidance of steric clash with adjacent groups |
Solvation Effects and Solvent-Molecule Interactions
The chemical behavior and conformational preferences of this compound can be significantly influenced by its surrounding solvent environment. Computational solvation studies, employing either implicit or explicit solvent models, are essential to understand these interactions.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide valuable insights into the bulk electrostatic effects of the solvent on the solute. For this compound, a polar solvent would be expected to stabilize conformations with a larger dipole moment. The polar ester group is the primary site for strong dipole-dipole interactions with polar solvent molecules.
Explicit solvent models, where individual solvent molecules are included in the simulation (e.g., in molecular dynamics or Monte Carlo simulations), allow for a more detailed investigation of specific solvent-solute interactions, such as hydrogen bonding. Although this compound does not possess traditional hydrogen bond donors, the oxygen atoms of the ester group can act as hydrogen bond acceptors. In protic solvents like water or alcohols, specific hydrogen bonding interactions with these oxygen atoms would be expected.
The interplay between these various interactions will determine the solubility and reactivity of this compound in different media. For instance, polar solvents might stabilize transition states in certain reactions, thereby accelerating reaction rates compared to non-polar solvents.
Prediction of Spectroscopic Parameters
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Computational methods, particularly DFT, are widely used to predict the nuclear magnetic resonance (NMR) parameters of organic molecules. For this compound, theoretical calculations can provide valuable information for the interpretation of its experimental ¹H and ¹³C NMR spectra.
The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the substituents. The methyl group at the 6-position is an electron-donating group, which tends to increase the electron density at the ortho and para positions, leading to upfield shifts (lower ppm values). Conversely, the ester group at the 1-position and the bromomethyl group at the 2-position are electron-withdrawing, causing a decrease in electron density and resulting in downfield shifts (higher ppm values).
The interplay of these competing effects will determine the final chemical shifts of the three aromatic protons and the six aromatic carbons. Additivity rules can provide a rough estimate of these chemical shifts, but more accurate predictions require quantum mechanical calculations that take into account the specific geometry and electronic structure of the molecule.
The protons of the methyl and bromomethyl groups will also have characteristic chemical shifts. The methyl protons are expected to resonate in the typical alkyl region, while the bromomethyl protons will be shifted downfield due to the deshielding effect of the adjacent bromine atom.
Spin-spin coupling between adjacent protons provides information about the connectivity of the molecule. For the aromatic protons, the coupling constants (J-values) are characteristic of their relative positions (ortho, meta, or para).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.2 - 7.6 | 128 - 135 |
| Methyl (ring) | ~2.4 | ~20 |
| Bromomethyl | ~4.5 | ~30 |
| Ester Methyl | ~3.9 | ~52 |
| Carbonyl Carbon | - | ~168 |
| Aromatic C (substituted) | - | 130 - 140 |
Note: These are estimated values based on typical chemical shifts for similar functional groups and substitution patterns. Actual values may vary.
Theoretical Vibrational Frequencies and Intensities
Theoretical vibrational analysis, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies correspond to the different normal modes of vibration, and their intensities are related to the change in dipole moment (for IR) or polarizability (for Raman) during the vibration.
For this compound, several characteristic vibrational modes are expected. The most intense absorption in the IR spectrum is likely to be the C=O stretching vibration of the ester group, typically found in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will also give rise to strong bands in the 1100-1300 cm⁻¹ region.
The C-H stretching vibrations of the aromatic ring and the methyl/bromomethyl groups are expected in the 2800-3100 cm⁻¹ range. The C-Br stretching vibration of the bromomethyl group is expected at lower frequencies, typically in the 600-700 cm⁻¹ region.
The aromatic ring itself has a set of characteristic in-plane and out-of-plane bending vibrations. The substitution pattern on the ring will influence the exact frequencies and intensities of these modes.
By comparing the theoretically predicted vibrational spectrum with the experimental one, a detailed assignment of the observed absorption bands can be made. This can help to confirm the structure of the molecule and provide insights into its bonding and conformational properties.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1720 - 1740 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
| C-Br Stretch | 600 - 700 | Medium |
| C-H Bend (Aromatic out-of-plane) | 750 - 900 | Strong |
Note: These are typical frequency ranges and may be influenced by the specific molecular environment and computational method used.
Future Directions and Emerging Research Opportunities
Development of Asymmetric Synthetic Methodologies Utilizing the Compound
The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. Methyl 2-(bromomethyl)-6-methylbenzoate serves as a promising prochiral electrophile for the development of new asymmetric synthetic methods.
Future research is anticipated to focus on two primary strategies:
Chiral Auxiliary-Mediated Alkylation: This approach involves the reaction of the compound's reactive bromomethyl group with a nucleophile attached to a removable chiral auxiliary. This strategy allows for the diastereoselective formation of a new carbon-carbon bond. Subsequent removal of the auxiliary would yield an enantioenriched product containing the 2-(methoxycarbonyl)-3-methylphenyl)methyl moiety. Methodologies similar to those using N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of chiral aldehydes could be adapted for this purpose. rsc.org In such a system, the enolate of the chiral N-acyl derivative would act as the nucleophile, attacking the benzylic carbon of this compound.
Catalytic Asymmetric Alkylation: The development of novel chiral catalysts capable of controlling the stereochemical outcome of reactions involving this compound is a significant area of opportunity. This could involve chiral phase-transfer catalysts or chiral metal complexes. For instance, copper-catalyzed asymmetric intramolecular cyclizations have been shown to create complex chiral structures containing both central and axial stereogenic elements. rsc.org While challenging, the development of an intermolecular catalytic system that could effectively differentiate the enantiotopic faces of a nucleophile upon approach to the benzylic bromide would be a major advance. nih.gov Research into bifunctional organocatalysts, which can simultaneously activate both the nucleophile and the electrophile, could also provide a pathway to enantioselective transformations. nih.gov
| Reaction Type | Strategy | Potential Nucleophile | Key Challenge |
|---|---|---|---|
| Asymmetric α-Alkylation | Chiral Auxiliary | Enolates of chiral imides or oxazolidinones | Optimizing diastereoselectivity against steric hindrance from the ortho-methyl group. |
| Asymmetric C-N Bond Formation | Chiral Catalyst | Chiral amines or their equivalents | Preventing catalyst deactivation and achieving high enantiomeric excess. |
| Asymmetric Phase-Transfer Catalysis | Chiral Phase-Transfer Catalyst | Stabilized carbanions (e.g., from malonates) | Achieving efficient transfer and stereocontrol for the sterically hindered electrophile. |
Integration into Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis. ucla.edu For a versatile building block like this compound, ML offers powerful tools to accelerate the discovery and optimization of its reactions.
Emerging research opportunities include:
Reaction Outcome and Yield Prediction: Supervised learning models can be trained on datasets of reactions involving substituted benzyl (B1604629) bromides to predict the outcomes of new transformations. ucla.edu By featurizing the reactants, reagents, and conditions, ML models can predict product structures, yields, and the formation of potential side-products. ucla.edubeilstein-journals.org For example, a model could predict the success of an alkylation reaction with a novel nucleophile under a given set of conditions.
Optimization of Reaction Conditions: ML algorithms, particularly when coupled with high-throughput experimentation (HTE), can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and selectivity. beilstein-journals.org This could be applied to find the ideal catalyst and solvent system for a specific coupling reaction using this compound.
Predicting Activation Energies and Regioselectivity: Advanced hybrid models that combine quantum chemical calculations (like Density Functional Theory, DFT) with ML are emerging as highly accurate methods for predicting reaction barrier heights. chemrxiv.org So-called Δ²-learning models can predict high-level activation energies from low-level computational inputs, offering a cost-effective way to screen for reactivity. nih.gov Such models could be developed to predict the activation energy for the C-Br bond cleavage or subsequent bond-forming steps, guiding experimental design. chemrxiv.org Similarly, models like RegioML, which predict regioselectivity, could be adapted to foresee the outcomes of reactions on derivatives of the title compound. rsc.org
| ML Application | Objective | Required Data | Potential Impact |
|---|---|---|---|
| Yield Prediction | Forecast the efficiency of a planned reaction. | Database of similar reactions with known yields. | Reduces experimental failures and conserves resources. |
| Condition Optimization | Identify the best catalyst, solvent, and temperature. | High-throughput experimentation (HTE) data. | Maximizes product yield and minimizes side reactions. |
| Activation Energy Prediction | Computationally screen for reaction feasibility. | DFT calculations and experimental kinetic data. chemrxiv.org | Prioritizes promising reaction pathways before lab work. |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis offer green and powerful alternatives to traditional synthetic methods, often proceeding under mild conditions. The benzylic bromide moiety of this compound is an ideal functional group for activation via these techniques.
Photoredox Catalysis: Visible-light photocatalysis can facilitate the single-electron reduction of the carbon-bromine bond to generate a benzylic radical. researchgate.netnih.gov This highly reactive intermediate can then participate in a variety of bond-forming reactions that are difficult to achieve through other means. Future work could explore the coupling of this radical with electron-deficient alkenes (a Giese-type reaction) or its use in C-C homo-coupling reactions to form bibenzyl derivatives. nih.govorganic-chemistry.orgacs.org The development of heterogeneous photocatalysts could simplify product purification and enhance catalyst recyclability. nih.govresearchgate.net
Electrocatalytic Coupling: Electrochemical methods provide another pathway for the controlled generation of radicals from the C-Br bond. Studies on the electroreductive coupling of benzyl bromide with activated olefins in microemulsions have demonstrated the feasibility of this approach. cecri.res.in Applying this technique to this compound could enable its coupling with a wide range of Michael acceptors under mediator-free, galvanostatic conditions, which are highly amenable to process scale-up. cecri.res.in
Design of Advanced Functional Materials Precursors through Rational Derivatization
Functional polymers and materials are at the heart of many advanced technologies. vanderbilt.edu this compound, with its multiple functionalization points, is an excellent candidate for a precursor to such materials.
Polymer Functionalization: The reactive bromomethyl group can be used to graft the molecule onto existing polymer backbones via nucleophilic substitution, thereby introducing the substituted benzoate (B1203000) functionality. This post-polymerization modification is a powerful tool for creating new materials. researchgate.net
Monomer Synthesis and Polymerization: The compound can be derivatized to form novel monomers. For example, the ester could be hydrolyzed to the carboxylic acid and then converted to an acryloyl or styrenic monomer. Polymerization of such a monomer would lead to polymers with the (2-bromomethyl-6-methyl)phenyl moiety in each repeating unit. The bromide could then serve as a site for further modification or cross-linking. Benzyl bromide functionalized polymers are known to be versatile intermediates for creating materials with well-defined chemical reactivity. scilit.comresearchgate.netpolymersource.ca
Precursors for Conjugated Systems: The aromatic ring and its substituents can be elaborated through cross-coupling reactions to build larger conjugated systems. These systems are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.
Bio-inspired Synthetic Transformations and Biomimetic Chemistry (Focus on synthesis, not bioactivity)
Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules, often achieving remarkable efficiency and selectivity. escholarship.org While direct biological applications are outside the scope of this discussion, the structure of this compound makes it an intriguing building block for syntheses inspired by natural processes.
Many complex natural products, including polyketides and alkaloids, are assembled from simpler aromatic building blocks. nih.gov Ortho-substituted benzoates, for example, are key starter units in the biosynthesis of various microbial natural products. nih.gov
Future synthetic strategies could employ this compound as a non-natural building block in sequences that mimic biosynthetic pathways. For example, it could be incorporated into a total synthesis that aims to replicate a key cyclization or rearrangement step found in nature. The compound's specific substitution pattern could be used to probe the steric and electronic requirements of a particular biomimetic transformation or to create novel analogues of natural products by diverting a synthetic cascade. This approach moves beyond simply recreating nature and uses bio-inspiration to access new chemical space. escholarship.org
Q & A
Q. Basic
- Storage : Store in airtight, light-resistant containers at room temperature (RT) in a desiccator to minimize hydrolysis of the bromomethyl group. Avoid prolonged exposure to moisture or high humidity .
- Safety protocols : Use PPE (gloves, goggles) due to potential skin/eye irritation. In case of contact, flush eyes with water for 15 minutes and wash skin with soap/water immediately .
- Decomposition signs : Yellowing or precipitation indicates degradation; re-purify via column chromatography before use .
What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Q. Advanced
- Structural elucidation :
- Purity assessment :
How does the bromomethyl group in this compound influence its reactivity in nucleophilic substitution reactions compared to other leaving groups?
Advanced
The bromomethyl group is highly electrophilic due to the polar C-Br bond, making it susceptible to SN₂ reactions with nucleophiles (e.g., amines, thiols). Key considerations:
- Reactivity vs. chloromethyl analogs : Bromine’s lower electronegativity and larger atomic radius enhance leaving-group ability, accelerating substitution rates .
- Steric effects : The 6-methyl group may hinder backside attack in SN₂ mechanisms, favoring elimination (e.g., dehydrohalogenation) if bulky bases are used. Mitigate by using polar aprotic solvents (DMF, DMSO) and controlled temperatures .
What are the common side reactions encountered during the functionalization of this compound, and how can they be mitigated?
Q. Advanced
- Elimination : Formation of methylene intermediates via dehydrobromination. Suppress by using mild bases (K₂CO₃) and low temperatures (0–5°C) .
- Ester hydrolysis : Competing hydrolysis of the methyl benzoate under basic conditions. Avoid by maintaining anhydrous conditions and limiting reaction time .
- Cross-reactivity : Bromomethyl group may react with nucleophiles intended for other sites. Use protecting groups (e.g., silyl ethers) for orthogonal functionalization .
How do steric effects from the 6-methyl group impact the regioselectivity of subsequent chemical modifications on this compound?
Advanced
The 6-methyl group creates steric hindrance, directing reactions to the less hindered 2-bromomethyl site. For example:
- Nucleophilic substitution : Nucleophiles preferentially attack the bromomethyl group at position 2, even if other electrophilic sites (e.g., ester carbonyl) are present .
- Electrophilic aromatic substitution (EAS) : The methyl group activates the ring at the para position (relative to itself), but bromine’s electron-withdrawing effect deactivates the ring. Use Friedel-Crafts or nitration under strongly acidic conditions for targeted substitution .
What strategies can optimize the yield of this compound in multi-step syntheses involving sensitive intermediates?
Q. Advanced
- Intermediate stabilization : Use low-temperature (–20°C) quenching for bromination steps to minimize degradation.
- Catalytic optimization : Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
- In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
